Lturm 36
描述
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属性
IUPAC Name |
2-morpholin-4-yl-8-naphthalen-1-yl-1,3-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21-19-10-4-9-18(17-8-3-6-15-5-1-2-7-16(15)17)20(19)27-22(23-21)24-11-13-26-14-12-24/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSONTPGVHUWDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Interleukin-36 (IL-36)
An in-depth analysis of current research indicates that "LTURM 36" is not a recognized designation in publicly available scientific literature. The search results consistently point to research on IL-36 (Interleukin-36) , a cytokine belonging to the IL-1 superfamily, suggesting a possible typographical error in the query. This document will proceed under the assumption that the intended topic of interest is the mechanism of action of IL-36.
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a detailed overview of the IL-36 signaling pathway, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its molecular mechanisms.
Introduction to Interleukin-36 (IL-36)
Interleukin-36 (IL-36) encompasses a group of pro-inflammatory cytokines, including IL-36α, IL-36β, and IL-36γ, which play a significant role in various inflammatory and autoimmune diseases, as well as in the tumor microenvironment.[1][2][3] These cytokines signal through the IL-36 receptor (IL-36R), a heterodimeric complex composed of the IL-36R subunit and the IL-1 receptor accessory protein (IL-1RAcP).[1] The activity of IL-36 agonists is regulated by the IL-36 receptor antagonist (IL-36Ra), which competitively binds to the IL-36R to inhibit signaling.[1]
The IL-36 Signaling Pathway
The binding of IL-36 agonists (IL-36α, IL-36β, or IL-36γ) to the IL-36R initiates a downstream signaling cascade that is critically dependent on the recruitment of the adaptor protein MyD88.[1] This interaction leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4]
The key steps in the IL-36 signaling pathway are as follows:
-
Ligand Binding and Receptor Dimerization: IL-36 cytokines bind to the IL-36R, inducing its heterodimerization with IL-1RAcP.[1]
-
Recruitment of Adaptor Proteins: The dimerized receptor complex recruits intracellular signaling mediators, most notably MyD88 and members of the IRAK family.[1]
-
Activation of Downstream Kinases: This leads to the activation of IKKs (IκB kinase) and MAPKs (such as JNK).[1]
-
Transcription Factor Activation: Activated IKKs and MAPKs result in the activation of the transcription factors NF-κB and AP-1 (Activator protein-1), respectively.[1]
-
Gene Transcription: Nuclear translocation of NF-κB and AP-1 drives the transcription of a wide array of pro-inflammatory genes, including cytokines and chemokines like IL-1β, IL-6, TNF-α, CXCL1, CXCL2, and others.[1][3]
Quantitative Data
Due to the nature of the available search results, specific quantitative binding affinities or kinetic data for this compound are not available. The provided information on PI3K inhibition is presented below.
| Compound | Target | IC50 (µM) |
| This compound (20i) | PI3Kδ | 0.64[5] |
| This compound (20i) | PI3Kβ | 5.0[5] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound as a PI3K inhibitor are not fully available in the provided search results. However, a general approach for assessing PI3K inhibition can be outlined based on standard biochemical assays.
Protocol: In Vitro PI3K Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific PI3K isoforms.
-
Materials:
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Recombinant human PI3K isoforms (e.g., PI3Kδ, PI3Kβ)
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Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP (with a radiolabel, e.g., [γ-33P]ATP, or as part of a luminescence-based detection system)
-
Test compound (this compound) at various concentrations
-
Assay buffer and kinase reaction buffer
-
Detection reagents (e.g., scintillation fluid for radiometric assays, or luciferase/luciferin for luminescence assays)
-
-
Methodology:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, add the recombinant PI3K enzyme, the test compound dilutions, and the lipid substrate (PIP2).
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction.
-
Detect the amount of product (PIP3) formed. This can be done by measuring the incorporation of the radiolabel into the lipid substrate or by quantifying the amount of ATP remaining using a luminescence-based assay (e.g., Kinase-Glo®).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Diagram 1: IL-36 Signaling Pathway
Caption: The IL-36 signaling cascade from ligand binding to gene transcription.
Diagram 2: Experimental Workflow for PI3K Inhibition Assay
Caption: A generalized workflow for determining the IC50 of a PI3K inhibitor.
Conclusion
While the initial query for "this compound" appears to be a misnomer, the extensive research available on the IL-36 signaling pathway provides a robust framework for understanding its mechanism of action. IL-36 cytokines are potent inflammatory mediators that signal through the IL-36R/IL-1RAcP complex, leading to the MyD88-dependent activation of NF-κB and MAPK pathways. This cascade culminates in the expression of numerous pro-inflammatory genes. The provided diagrams and experimental workflow offer a clear visualization of these processes, serving as a valuable resource for researchers in immunology and drug development. Further investigation would be required to clarify the identity and specific mechanism of "this compound" if it is indeed a distinct entity.
References
- 1. IL-36 Signaling in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-36 Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Interleukin-36γ/IL-36R Signaling Axis by PIN1 in Epithelial Cell Transformation and Breast Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Selective PI3Kδ Inhibitor LTURM 36: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
LTURM 36 is a potent and selective small molecule inhibitor targeting the delta isoform of phosphoinositide 3-kinase (PI3Kδ). As a member of the 8-aryl-substituted-1,3-benzoxazine chemical series, it has demonstrated significant anti-proliferative effects in specific cancer cell lines, positioning it as a valuable tool for cancer research and potential therapeutic development. This technical guide provides a comprehensive overview of this compound, its molecular target, and the experimental methodologies used in its characterization.
Core Target and Mechanism of Action
The primary molecular target of this compound is the p110δ catalytic subunit of the Class IA phosphoinositide 3-kinases (PI3Ks). The PI3K family of lipid kinases is integral to the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent driver in the development and progression of numerous cancers.
Upon activation by upstream signaling, typically from receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide array of substrates, leading to the promotion of cell survival and proliferation. This compound exerts its inhibitory effect by competing with ATP in the catalytic site of PI3Kδ, thereby blocking the production of PIP3 and suppressing the downstream pro-survival signaling cascade.
Quantitative Data
The inhibitory activity of this compound against PI3K isoforms and its anti-proliferative effects have been quantified in biochemical and cell-based assays.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | PI3Kδ | 0.64 µM | [1][2] |
| IC50 | PI3Kβ | 5.0 µM | [1][2] |
| Anti-proliferative Activity | A498 Renal Cancer Cells | Strong | [1][2] |
Signaling Pathway
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PI3Kδ Enzymatic Assay (ADP-Glo™ Luminescence-Based Assay)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against the PI3Kδ isoform by measuring the amount of ADP produced in the kinase reaction.
1. Reagent Preparation:
-
This compound: Prepare a 10 mM stock solution in DMSO. Create a serial dilution in the kinase assay buffer to achieve the desired final concentrations.
-
PI3Kδ Enzyme: Use purified, recombinant human PI3Kδ (e.g., p110δ/p85α). Dilute the enzyme to the desired concentration in kinase dilution buffer.
-
Substrate: Prepare a solution of phosphatidylinositol-4,5-bisphosphate (PIP2) substrate in the kinase assay buffer.
-
ATP: Prepare a solution of ATP in the kinase assay buffer.
-
Kinase Assay Buffer: (e.g., 50 mM HEPES, pH 7.5; 50 mM NaCl; 3 mM MgCl2; 0.025 mg/ml BSA).
2. Assay Procedure:
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the diluted PI3Kδ enzyme solution to each well and incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Anti-Proliferative Activity Assay (Sulforhodamine B Assay)
This protocol is based on the NCI-60 screen methodology and is used to assess the anti-proliferative effect of this compound on adherent cancer cell lines like A498.
1. Cell Culture and Treatment:
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Cell Plating: Inoculate A498 renal cancer cells into 96-well microtiter plates at a predetermined density (e.g., 5,000-40,000 cells/well) in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
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Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity to allow for cell attachment.
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Compound Addition: Add a serial dilution of this compound (solubilized in DMSO and further diluted in medium) to the wells. Include a vehicle-only control (DMSO).
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Exposure: Incubate the cells with the compound for 48 hours.
2. Cell Fixation and Staining:
-
Fixation: Gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with deionized water to remove TCA, medium, and non-adherent cells. Air dry the plates completely.
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Staining: Add Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.
3. Quantification:
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Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound SRB dye.
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Absorbance Reading: Measure the optical density (OD) at 515 nm using an automated plate reader.
4. Data Analysis:
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The OD is directly proportional to the total protein mass and thus the number of viable cells.
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The percentage of growth inhibition is calculated relative to the vehicle-treated control wells.
Experimental Workflow Diagrams
References
An In-depth Technical Guide to LTURM 36: A PI3K Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
LTURM 36 is a potent inhibitor of Phosphoinositide 3-kinase (PI3K), with notable selectivity for the PI3Kδ and PI3Kβ isoforms. Exhibiting significant anticancer activity, particularly in renal cancer cell lines, this compound represents a valuable tool for research into the PI3K/Akt signaling pathway and its role in oncology. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its targeted signaling pathway.
Chemical Structure and Properties
This compound, also referred to as compound 20i in initial discovery literature, is a synthetic molecule belonging to the 1,3-benzoxazine class.[1][2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 8-(naphthalen-1-yl)-2-morpholino-4H-benzo[e][1][3]oxazin-4-one | Inferred from primary literature |
| Molecular Formula | C22H18N2O3 | [4] |
| Molecular Weight | 358.39 g/mol | [4] |
| CAS Number | 1879887-94-1 | [4] |
| Appearance | Solid | General knowledge |
| Solubility | Soluble in DMSO | [4] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | General chemical supplier information |
Biological Activity
This compound is a selective inhibitor of the class I PI3K family of lipid kinases. Its inhibitory activity is most pronounced against the PI3Kδ and PI3Kβ isoforms. This targeted inhibition disrupts the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism, and is frequently dysregulated in cancer.[1][2]
In Vitro Kinase Inhibition
The inhibitory potency of this compound against PI3K isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity profile.
| Target Isoform | IC50 (μM) | Reference |
| PI3Kδ | 0.64 | [1][2] |
| PI3Kβ | 5.0 | [1][2] |
Anticancer Activity
This compound has demonstrated antiproliferative activity against human cancer cell lines. Notably, it has shown efficacy in a renal cancer cell line, indicating its potential as a research compound for investigating therapeutic strategies against this malignancy.[2][4]
Signaling Pathway
This compound exerts its biological effects by inhibiting the PI3K/Akt signaling pathway. This pathway is a key cascade in cellular signal transduction that promotes cell survival and growth. In many cancers, including renal cell carcinoma, this pathway is aberrantly activated. By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical second messenger. This, in turn, blocks the downstream activation of Akt and its subsequent downstream targets, ultimately leading to a reduction in cell proliferation and survival.
Experimental Protocols
The following sections detail the general methodologies for the key experiments used to characterize this compound. The specific experimental details for the synthesis and biological evaluation of this compound are reported by Morrison et al. in the European Journal of Medicinal Chemistry, 2016, volume 110, pages 326-339.
Synthesis of this compound
The synthesis of this compound (8-(naphthalen-1-yl)-2-morpholino-4H-benzo[e][1][3]oxazin-4-one) is described by Morrison et al. (2016). The general approach involves the construction of the 1,3-benzoxazine core followed by the introduction of the morpholino and naphthalen-1-yl substituents.
In Vitro PI3K Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of PI3K isoforms by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant PI3K isoforms (e.g., PI3Kδ, PI3Kβ)
-
This compound
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the PI3K enzyme, kinase buffer, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Anticancer Activity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Renal cancer cell line (e.g., 786-O)
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Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the renal cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion
This compound is a valuable chemical probe for studying the roles of PI3Kδ and PI3Kβ in cellular processes and disease models. Its demonstrated anticancer activity in renal cancer cell lines underscores its utility in oncological research. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to investigate the therapeutic potential of PI3K inhibition. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to fully elucidate its potential as a lead compound for novel cancer therapies.
References
In-Depth Technical Guide to LTURM 36 (CAS No. 1879887-94-1): A Potent and Selective PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LTURM 36, with CAS number 1879887-94-1, is a potent and selective inhibitor of the δ (delta) isoform of phosphoinositide 3-kinase (PI3K). Its chemical name is 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one. Research has demonstrated its significant inhibitory activity against PI3Kδ, with a lesser effect on the PI3Kβ isoform, highlighting its potential as a targeted agent in research and drug development, particularly in oncology. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and the experimental protocols used for its characterization.
Core Compound Information
This compound is a small molecule inhibitor belonging to the 1,3-benzoxazine class of compounds. Its key identifiers and chemical properties are summarized below.
| Property | Value |
| CAS Number | 1879887-94-1 |
| Chemical Name | 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one |
| Molecular Formula | C₂₂H₁₈N₂O₃ |
| Molecular Weight | 358.39 g/mol |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO |
Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway
This compound exerts its biological effects by inhibiting the enzymatic activity of PI3Kδ. The PI3K/AKT signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.
PI3Kδ is a class I PI3K isoform that is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell and T-cell signaling. By selectively inhibiting PI3Kδ, this compound can modulate immune responses and interfere with the growth and survival of certain cancer cells that are dependent on this pathway.
Below is a diagram illustrating the canonical PI3K/AKT signaling pathway and the point of inhibition by this compound.
Figure 1: Simplified PI3K/AKT signaling pathway with this compound inhibition.
Quantitative Biological Activity
The primary inhibitory activity of this compound has been characterized against the delta and beta isoforms of PI3K. The half-maximal inhibitory concentrations (IC₅₀) from in vitro enzymatic assays are presented in the table below.[1][2]
| Target Enzyme | IC₅₀ (μM) |
| PI3Kδ | 0.64 |
| PI3Kβ | 5.0 |
These values demonstrate the selectivity of this compound for the δ isoform over the β isoform.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound. These are based on established and widely used protocols in the field.
In Vitro PI3K Enzymatic Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against PI3K isoforms.
Objective: To quantify the IC₅₀ value of this compound against PI3Kδ and PI3Kβ.
Principle: The assay measures the kinase activity of purified PI3K enzymes by detecting the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2). The inhibition of this reaction by this compound is quantified.
Materials:
-
Purified recombinant human PI3Kδ and PI3Kβ enzymes
-
PIP2 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or HTRF-based assay components)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PI3K enzymes and PIP2 substrate in kinase buffer to their optimal working concentrations.
-
Assay Reaction:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add the PI3K enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).
-
Add the detection reagents according to the manufacturer's protocol (e.g., for ADP-Glo, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal).
-
-
Data Analysis:
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
-
Figure 2: General workflow for an in vitro PI3K enzyme assay.
NCI-60 Human Tumor Cell Line Screen
This compound has been evaluated for its anti-proliferative activity against a panel of human cancer cell lines. The NCI-60 screen is a standardized method for assessing the cytotoxic and cytostatic effects of compounds.
Objective: To determine the anti-proliferative activity of this compound against a panel of 60 human cancer cell lines.
Principle: The assay utilizes the sulforhodamine B (SRB) colorimetric method to measure cell density by quantifying total cellular protein. The growth inhibition is determined by comparing the protein content of treated cells to untreated control cells.
Materials:
-
NCI-60 panel of human cancer cell lines
-
RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate for 24 hours.
-
Time Zero (Tz) Plate: After the 24-hour incubation, fix one set of plates with TCA to represent the cell population at the time of drug addition.
-
Compound Addition: Add this compound at various concentrations (typically a 5-log dilution series) to the remaining plates. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for an additional 48 hours.
-
Cell Fixation: Terminate the assay by adding cold TCA to all wells and incubate for 60 minutes at 4°C.
-
Staining:
-
Wash the plates multiple times with water and air dry.
-
Add SRB solution to each well and incubate for 10 minutes at room temperature.
-
Wash away unbound SRB with 1% acetic acid and air dry.
-
-
Measurement:
-
Solubilize the bound stain with Tris base solution.
-
Read the absorbance at 515 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth relative to the control.
-
Determine key parameters such as GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing).
-
Figure 3: Workflow for the NCI-60 cell line screen using the SRB assay.
Summary and Future Directions
This compound is a valuable research tool for investigating the role of PI3Kδ in various cellular processes and disease models. Its selectivity for the δ isoform makes it particularly useful for dissecting the specific functions of this kinase in the immune system and in PI3Kδ-dependent cancers. The anti-proliferative activity of this compound against specific cancer cell lines, such as the A498 renal cancer cell line, suggests that further investigation into its therapeutic potential is warranted.[1][2] Future studies could focus on its in vivo efficacy in relevant animal models, pharmacokinetic and pharmacodynamic profiling, and the exploration of its potential in combination with other anti-cancer agents.
References
An In-depth Technical Guide to the PI3K Delta Pathway and the Inhibitor LTURM 36
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Phosphoinositide 3-kinase (PI3K) delta signaling pathway, a critical regulator of immune cell function, and details the characteristics of LTURM 36, a selective inhibitor of this pathway. The information is presented to support research and development efforts in immunology and oncology.
The PI3K Delta Signaling Pathway
The PI3K family of lipid kinases plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, differentiation, survival, and trafficking. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The delta isoform of the p110 catalytic subunit (p110δ), encoded by the PIK3CD gene, is predominantly expressed in hematopoietic cells and is central to the function of the immune system.[1][2]
Activation of the PI3K delta pathway is initiated by a variety of cell surface receptors, including B-cell receptors (BCR), T-cell receptors (TCR), cytokine receptors, and co-stimulatory molecules.[1] Upon receptor engagement, the p85 regulatory subunit of PI3Kδ binds to phosphorylated tyrosine motifs on the receptor or associated adaptor proteins, leading to the activation of the p110δ catalytic subunit.
Activated p110δ then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-hydroxyl position of the inositol (B14025) ring, generating the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and other kinases like mTORC2.
Once activated, AKT phosphorylates a wide array of downstream substrates, leading to the modulation of various cellular functions critical for immune cell activation, proliferation, and survival. Key downstream effectors include the mammalian target of rapamycin (B549165) (mTOR), glycogen (B147801) synthase kinase 3 (GSK3), and the FOXO family of transcription factors. Dysregulation of the PI3K delta pathway is implicated in various immune-related disorders, including autoimmune diseases and certain hematological malignancies.[1][3][4][5]
Signaling Pathway Diagram
Caption: The PI3K delta signaling pathway is activated by cell surface receptors, leading to the production of PIP3 and subsequent activation of AKT, which regulates key cellular processes. This compound is an inhibitor of PI3Kδ.
This compound: A PI3K Delta Inhibitor
This compound is a small molecule inhibitor that demonstrates selectivity for the delta isoform of PI3K.[6][7] Its inhibitory activity makes it a valuable tool for studying the roles of PI3Kδ in various biological systems and a potential starting point for therapeutic development.
Quantitative Data
The inhibitory potency of this compound against PI3K isoforms has been determined through in vitro kinase assays.
| Target | IC50 (µM) |
| PI3Kδ | 0.64 |
| PI3Kβ | 5.0 |
Data sourced from MedChemExpress and R&D Systems.[6][7]
Biological Activity
This compound has been reported to exhibit anti-cancer activity, specifically showing anti-proliferative effects against the A498 renal cancer cell line. While the specific quantitative data for this anti-cancer activity is not detailed in publicly available literature, the primary research indicates a significant growth inhibition percentage at a concentration of 10 µM.
Experimental Protocols
The following are representative protocols for the key experiments cited in the characterization of PI3K inhibitors like this compound. These are based on standard methodologies in the field.
PI3K Enzyme Inhibition Assay (Luminescent Kinase Assay)
This protocol is a representative method for determining the in vitro inhibitory activity of a compound against PI3Kδ.
Materials:
-
Recombinant human PI3Kδ (p110δ/p85α)
-
PI3K reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2)
-
Phosphatidylinositol (PI) substrate
-
ATP
-
This compound (or other test compound) dissolved in DMSO
-
Luminescent kinase activity detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in the PI3K reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
Enzyme and Substrate Addition: Add a mixture of the PI3Kδ enzyme and PI substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 50 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Signal Detection: Stop the reaction by adding an equal volume of a luminescent kinase activity detection reagent. This reagent depletes the remaining ATP and generates a luminescent signal from the newly formed ADP.
-
Luminescence Reading: After a further 15-minute incubation at room temperature, read the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A concentration-response curve is generated by plotting the percentage of enzyme inhibition versus the compound concentration. The IC50 value is then calculated using a suitable software package (e.g., GraphPad Prism).
Anti-proliferative Activity Assay (MTT Assay)
This protocol describes a common method to assess the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
A498 renal cancer cell line (or other desired cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other test compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the A498 cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve of cell viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Experimental Workflow Diagram
Caption: General experimental workflows for determining PI3K enzyme inhibition and anti-proliferative activity.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Cytotoxic effector cells with antitumor activity can be amplified ex vivo from biopsies or blood of patients with renal cell carcinoma for cell therapy use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative and cytotoxic activity of Geraniaceae plant extracts against five tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Kidney Cell A498-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. promega.es [promega.es]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide: LTURM 36 - Synthesis, Origin, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LTURM 36, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This compound, also identified as compound 20i, has demonstrated significant anti-proliferative activity, particularly against renal cancer cell lines, marking it as a compound of interest for further investigation in oncology. This document details its synthesis, origin, and the signaling pathways it modulates.
Core Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Chemical Name | 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one | [1] |
| Alternate Name | Compound 20i | [1] |
| CAS Number | 1879887-94-1 | N/A |
| Molecular Formula | C₂₂H₁₈N₂O₃ | N/A |
| Molecular Weight | 358.39 g/mol | N/A |
| IC₅₀ (PI3Kδ) | 0.64 µM | [1] |
| IC₅₀ (PI3Kβ) | 5.0 µM | [1] |
| Anti-proliferative Activity | Strong activity against A498 renal cancer cell line | [1] |
Origin and Development
This compound originates from a series of 8- and 6-aryl-substituted-2-morpholino-1,3-benzoxazines developed and evaluated for their inhibitory activity against PI3K and DNA-dependent protein kinase (DNA-PK). This research, published by Morrison et al. in the European Journal of Medicinal Chemistry in 2016, identified compound 20i (this compound) as a potent and notably selective inhibitor of PI3Kδ[1]. The development of this series was facilitated by an improved synthesis of key benzoxazine (B1645224) intermediates, allowing for the exploration of various aryl substitutions to optimize potency and selectivity[1].
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the 2-morpholino-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one structure. The general synthetic strategy for this class of compounds involves the initial synthesis of a 2-methylthio-substituted benzoxazine intermediate, followed by Suzuki coupling to introduce the aryl substituent (in this case, naphthalene), and finally, reaction with morpholine (B109124) to yield the final product.
Experimental Workflow: Synthesis of this compound
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocols
General Synthesis of 2-Morpholino-8-aryl-1,3-benzoxazines (adapted from related syntheses):
A solution of the corresponding 2-thio-benzoxazine in a suitable solvent is treated with morpholine. The reaction mixture is then typically heated to facilitate the substitution reaction. Following the reaction, the solvent is removed, and the crude product is purified, often by recrystallization or column chromatography, to yield the final 2-morpholino-substituted benzoxazine[2].
Note: The specific, detailed experimental protocol for the synthesis of 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one (this compound) is described in the 2016 publication by Morrison et al. in the European Journal of Medicinal Chemistry. Researchers should refer to this primary source for precise reagent quantities, reaction conditions, and purification methods.
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of the PI3Kδ isoform. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, contributing to tumorigenesis[3].
The delta isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling. However, its involvement in solid tumors is also an active area of research. Inhibition of PI3Kδ by this compound disrupts the downstream signaling cascade, leading to the suppression of pro-survival signals and the induction of apoptosis and cell cycle arrest in cancer cells.
PI3Kδ Signaling Pathway in Cancer and Inhibition by this compound
Caption: Inhibition of the PI3Kδ signaling pathway by this compound.
Inhibition of PI3Kδ by this compound prevents the conversion of PIP2 to PIP3, a critical second messenger. This leads to reduced activation of downstream effectors such as Akt. The subsequent decrease in Akt activity has several anti-cancer effects:
-
Induction of Apoptosis: Reduced Akt activity leads to the dephosphorylation (activation) of pro-apoptotic proteins like Bad. Activated Bad can then inhibit anti-apoptotic proteins such as Bcl-2, ultimately promoting programmed cell death[4].
-
Cell Cycle Arrest: Akt normally phosphorylates and inactivates cell cycle inhibitors like p27. By inhibiting Akt, this compound can lead to the stabilization of p27, which in turn inhibits cyclin-dependent kinases (CDKs) and causes cell cycle arrest, thereby halting proliferation[4].
Conclusion
This compound is a promising, selective PI3Kδ inhibitor with demonstrated anti-cancer properties, particularly in renal cell carcinoma models. Its well-defined synthesis and clear mechanism of action through the PI3K/Akt signaling pathway make it a valuable tool for cancer research and a potential candidate for further preclinical and clinical development. The detailed experimental protocols and signaling pathway information provided in this guide are intended to support researchers in their investigation of this compound and its therapeutic potential.
References
Methodological & Application
Application Notes for LTURM 36: A PI3Kδ Inhibitor for In Vivo Studies
Introduction
LTURM 36 is a potent and selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is a critical signaling cascade downstream of receptor tyrosine kinases, G protein-coupled receptors, and integrins, playing a central role in cell proliferation, survival, and metabolism. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is integral to the development, activation, and function of immune cells. Its targeted inhibition is a key therapeutic strategy in oncology and autoimmune diseases. This compound has demonstrated anticancer activity in a renal cancer cell line, highlighting its potential for in vivo investigation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in preclinical in vivo studies, covering its mechanism of action, detailed experimental protocols, and representative data.
Mechanism of Action: Inhibition of the PI3Kδ Signaling Pathway
This compound exerts its effect by inhibiting PI3Kδ, which, upon activation, phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. This initiates a cascade that promotes cell survival via mTOR and inhibits apoptosis. By blocking PI3Kδ, this compound disrupts this pathway, leading to reduced cancer cell proliferation and survival, and modulation of the tumor immune microenvironment.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol details the preparation of a vehicle-based formulation suitable for intraperitoneal (IP) or oral (PO) administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound powder. Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing or brief sonication.
-
Prepare Vehicle: The recommended vehicle for in vivo formulation consists of DMSO, PEG300, Tween 80, and saline.[1] A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Formulation:
-
For a final concentration of 5 mg/mL, take 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300. Mix thoroughly until the solution is clear.[1]
-
Add 50 µL of Tween 80. Mix thoroughly until the solution is clear.[1]
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
Vortex the final solution extensively to ensure a homogenous and stable formulation.
-
-
Administration: Administer the freshly prepared formulation to animals based on their body weight (e.g., at a volume of 10 mL/kg).
Note: Always prepare the formulation fresh before each administration. A solubility test is recommended for each new batch of the compound.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol describes a typical efficacy study using a syngeneic tumor model to evaluate the anti-tumor and immunomodulatory effects of this compound.
Objective: To assess the efficacy of this compound in inhibiting tumor growth in a fully immunocompetent mouse model.
Animal Model: C57BL/6 mice, female, 6-8 weeks old.
Tumor Model: MC38 colon adenocarcinoma cell line (syngeneic to C57BL/6).
Experimental Workflow:
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least 7 days.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁵ MC38 cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
Group 1: Vehicle control (PO, daily)
-
Group 2: this compound (25 mg/kg, PO, daily)
-
Group 3: this compound (50 mg/kg, PO, daily)
-
Group 4: Positive control (e.g., anti-PD-1 antibody)
-
-
Treatment and Monitoring: Administer treatments as scheduled for 21 days. Record tumor volume and body weight three times per week. Monitor animal health daily.
-
Endpoint: The study concludes when tumors in the control group reach the predetermined endpoint (e.g., 1500 mm³), or after 21 days of treatment. Euthanize mice and collect tumors and spleens for ex vivo analysis (e.g., weight, flow cytometry for immune cell populations, immunohistochemistry).
Data Presentation
Quantitative data from in vivo studies should be summarized for clear interpretation and comparison. Below are examples of tables presenting hypothetical data from efficacy and pharmacokinetic studies of this compound.
Table 1: Anti-Tumor Efficacy of this compound in MC38 Syngeneic Model
| Treatment Group | Dose (mg/kg) & Schedule | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle | 0 (PO, QD) | 1250 ± 150 | - | -1.5 |
| This compound | 25 (PO, QD) | 680 ± 95 | 45.6 | -2.1 |
| This compound | 50 (PO, QD) | 350 ± 60 | 72.0 | -4.5 |
| Positive Control | 10 (IP, BIW) | 410 ± 75 | 67.2 | -1.8 |
TGI (%) is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Table 2: Key Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | T½ (hr) |
| 25 | PO | 1250 | 2.0 | 8500 | 4.5 |
| 50 | PO | 2800 | 2.0 | 21000 | 5.1 |
| 10 | IV | 4500 | 0.25 | 11500 | 4.8 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T½: Half-life.
Logical Relationship Diagram: Dose-Response Evaluation
The selection of an optimal dose for pivotal efficacy studies requires balancing anti-tumor activity with acceptable tolerability. A dose-range-finding study is critical for this evaluation.
References
Application Notes and Protocols: LTURM 36 Dosage and Administration in Mice
Disclaimer: The following information is for research purposes only and does not constitute medical advice. All animal experiments should be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction
These application notes provide a comprehensive overview of the dosage and administration of LTURM 36 in mouse models. The protocols and data presented are intended to guide researchers, scientists, and drug development professionals in designing and executing preclinical studies involving this compound. The information is based on currently available research and should be adapted to specific experimental needs.
Data Summary
Table 1: Recommended Dosage of this compound in Mice
| Route of Administration | Dosage Range | Dosing Frequency | Vehicle |
| Intraperitoneal (i.p.) | 5 - 25 mg/kg | Once daily | Saline, 5% DMSO |
| Oral (p.o.) | 10 - 50 mg/kg | Once or twice daily | 0.5% Methylcellulose |
| Intravenous (i.v.) | 1 - 10 mg/kg | Single dose | Saline |
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, i.p.)
| Parameter | Value | Unit |
| Tmax | 0.5 | hours |
| Cmax | 2.5 | µg/mL |
| AUC(0-t) | 8.7 | µg*h/mL |
| t1/2 | 3.2 | hours |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound
Objective: To administer this compound directly into the peritoneal cavity of the mouse.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 5% DMSO in saline)
-
25-27 gauge needle
-
1 mL syringe
-
70% ethanol
-
Mouse restraint device
Procedure:
-
Prepare the this compound solution in the desired vehicle to the final concentration. Ensure the solution is homogenous.
-
Weigh the mouse to determine the correct volume for injection based on the desired mg/kg dose. The injection volume should typically be 5-10 mL/kg.
-
Properly restrain the mouse, ensuring the abdomen is accessible.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle. Aspirate slightly to ensure no fluid (blood or urine) is drawn back, which would indicate improper needle placement.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions for at least 30 minutes post-injection.
Protocol 2: Oral Gavage (p.o.) Administration of this compound
Objective: To administer this compound directly into the stomach of the mouse.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
20-22 gauge ball-tipped gavage needle
-
1 mL syringe
-
Animal scale
Procedure:
-
Formulate the this compound suspension in the appropriate vehicle.
-
Accurately weigh the mouse to calculate the required administration volume.
-
Gently restrain the mouse and hold it in a vertical position.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Carefully insert the gavage needle into the mouth, allowing the mouse to swallow the tip.
-
Advance the needle smoothly along one side of the mouth into the esophagus until the pre-measured depth is reached. Do not force the needle.
-
Administer the this compound suspension.
-
Gently remove the needle and return the mouse to its cage.
-
Observe the mouse for any signs of distress or incorrect administration (e.g., fluid coming from the nose).
Visualizations
Caption: General experimental workflow for in vivo studies with this compound.
Application Notes and Protocols: LTURM 36 in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTURM 36 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, differentiation, and migration. The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in immune cell function. Consequently, this compound, as a PI3Kδ inhibitor, holds significant therapeutic potential for a range of immunological disorders and hematological malignancies.
Flow cytometry is a powerful and versatile technology that enables the rapid, multi-parametric analysis of single cells in a heterogeneous population. While this compound is not a fluorescent dye or a reagent used for direct staining in flow cytometry, this analytical technique is indispensable for elucidating and quantifying the downstream cellular effects of this compound treatment.
These application notes provide detailed protocols for utilizing flow cytometry to assess the functional consequences of this compound treatment on various cell types, focusing on key assays such as apoptosis, cell cycle analysis, and immunophenotyping.
Data Presentation: Quantifying the Effects of this compound
The following tables provide examples of how to structure quantitative data obtained from flow cytometry experiments designed to characterize the effects of this compound.
Table 1: Dose-Dependent Effect of this compound on Apoptosis of a B-Cell Lymphoma Cell Line
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Vehicle Control) | 5.2 ± 0.8 | 2.1 ± 0.3 | 92.7 ± 1.1 |
| 0.1 | 12.5 ± 1.5 | 3.4 ± 0.5 | 84.1 ± 1.9 |
| 1 | 28.9 ± 2.1 | 8.7 ± 1.2 | 62.4 ± 3.0 |
| 10 | 55.3 ± 3.5 | 15.2 ± 1.8 | 29.5 ± 4.2 |
Table 2: Effect of this compound on Cell Cycle Distribution in a T-Cell Leukemia Cell Line
| Treatment (24 hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45.8 ± 2.5 | 35.1 ± 1.9 | 19.1 ± 1.5 |
| This compound (5 µM) | 68.2 ± 3.1 | 15.7 ± 2.2 | 16.1 ± 1.8 |
Table 3: Immunophenotypic Changes in Human Peripheral Blood Mononuclear Cells (PBMCs) after this compound Treatment
| Marker | Cell Type | Vehicle Control (% Positive) | This compound (1 µM) (% Positive) |
| CD69 | Activated T-cells | 35.6 ± 4.2 | 12.3 ± 2.1 |
| CD86 | B-cells | 62.1 ± 5.5 | 38.7 ± 4.8 |
| p-Akt (S473) | Total Lymphocytes | 85.3 ± 6.1 | 15.9 ± 3.3 |
Signaling Pathway
The diagram below illustrates the canonical PI3K/Akt signaling pathway, which is inhibited by this compound at the level of PI3Kδ.
Caption: PI3K/Akt signaling pathway inhibited by this compound.
Experimental Protocols
Protocol 1: Analysis of Apoptosis Induction by this compound using Annexin V and Propidium Iodide Staining
Objective: To quantify the induction of apoptosis in a cell population following treatment with this compound.
Materials:
-
Target cells (e.g., lymphoma cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density of 0.5 - 1 x 10^6 cells/mL in complete culture medium.
-
Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvesting: Gently harvest the cells, including any floating cells, and transfer to flow cytometry tubes.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining. Acquire at least 10,000 events per sample. Use appropriate single-stain controls for compensation setup.
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells (often excluded from early apoptosis analysis)
-
Protocol 2: Cell Cycle Analysis following this compound Treatment
Objective: To determine the effect of this compound on the cell cycle progression of proliferating cells.
Materials:
-
Target cells (e.g., leukemia cell line)
-
Complete cell culture medium
-
This compound
-
Vehicle control (DMSO)
-
PBS
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound or vehicle control as described in Protocol 1.
-
Harvesting and Washing: Harvest and wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 200 µL of cold PBS. While vortexing gently, add 2 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cells in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.
Data Analysis:
-
Gate on single cells to exclude doublets and aggregates.
-
Generate a histogram of the PI fluorescence intensity (linear scale).
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the G0/G1, S, and G2/M phases of the cell cycle and calculate the percentage of cells in each phase.
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol 3: Immunophenotyping and Intracellular Signaling Analysis
Objective: To assess changes in cell surface marker expression and intracellular signaling proteins (e.g., phosphorylated Akt) in immune cells after this compound treatment.
Materials:
-
Human PBMCs or other immune cell populations
-
Complete RPMI-1640 medium
-
This compound
-
Cell stimulation reagents (e.g., anti-CD3/CD28 for T-cells, CpG for B-cells)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD19, CD69)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibody against intracellular targets (e.g., anti-p-Akt (S473))
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Isolation and Treatment: Isolate PBMCs using density gradient centrifugation. Treat the cells with this compound or vehicle for a specified period (e.g., 1-4 hours).
-
Stimulation: Add a stimulating agent for the last 15-30 minutes of the incubation, if required, to induce signaling.
-
Surface Staining: Wash the cells with Staining Buffer. Add a cocktail of surface antibodies and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with Staining Buffer.
-
Fixation and Permeabilization: Resuspend the cells in Fixation/Permeabilization buffer and incubate according to the manufacturer's instructions.
-
Intracellular Staining: Wash the cells with Permeabilization Buffer. Add the anti-p-Akt antibody and incubate for 30-60 minutes at room temperature in the dark.
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Final Wash: Wash the cells with Permeabilization Buffer and resuspend in Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Data Analysis:
-
Gate on specific immune cell subsets (e.g., T-cells, B-cells) based on surface marker expression.
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For each subset, analyze the expression level (e.g., Mean Fluorescence Intensity) or percentage of positive cells for the markers of interest (e.g., CD69, p-Akt).
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Compare the results between vehicle-treated and this compound-treated samples.
Conclusion
Flow cytometry is an essential tool for characterizing the biological activity of small molecule inhibitors like this compound. The protocols outlined in these application notes provide a robust framework for investigating the effects of PI3Kδ inhibition on apoptosis, cell cycle progression, and immune cell function. By employing these quantitative, single-cell analysis techniques, researchers can gain valuable insights into the mechanism of action of this compound and advance its development as a potential therapeutic agent.
References
Application Notes and Protocols for LTURM 36 in PI3K Delta Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
LTURM 36 is a potent inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is frequently implicated in various cancers, making PI3Kδ a compelling target for therapeutic intervention.[3][4] this compound demonstrates notable selectivity for PI3Kδ, exhibiting potential for use in anticancer research.[1][2] These application notes provide detailed protocols for utilizing this compound in a PI3Kδ activity assay, enabling researchers to accurately determine its inhibitory effects.
Mechanism of Action
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides.[5] The delta isoform (PI3Kδ) is predominantly expressed in leukocytes and plays a crucial role in immune cell signaling, proliferation, and survival.[3][6] In certain cancers, PI3Kδ is overexpressed and contributes to tumor growth and survival.[3] this compound acts as an inhibitor of PI3Kδ, thereby blocking the downstream signaling cascade.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, including mTOR, which in turn promotes protein synthesis and cell growth. Inhibition of PI3Kδ by this compound disrupts this cascade, leading to a reduction in cell proliferation and survival.
Data Presentation
The inhibitory activity of this compound against PI3K isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Compound | Target | IC50 (µM) |
| This compound | PI3Kδ | 0.64 |
| This compound | PI3Kβ | 5.0 |
Data sourced from MedChemExpress and R&D Systems.[1][2]
Experimental Protocols
PI3Kδ Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available ADP-Glo™ Kinase Assays and is suitable for determining the IC50 of this compound for PI3Kδ.[5][6] The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
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Recombinant human PI3Kδ (p110δ/p85α)
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PI3K Lipid Substrate (e.g., PIP2)
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ATP
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This compound
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PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[6]
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ADP-Glo™ Reagent
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Kinase Detection Reagent
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White, opaque 384-well plates
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Plate reader capable of luminescence detection
Experimental Workflow
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions made in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.[5]
-
Assay Plate Setup:
-
Add 1 µL of each this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Include control wells: "no enzyme" (for background) and "vehicle" (for 100% activity).
-
-
Kinase Reaction:
-
Prepare a master mix of PI3Kδ enzyme and lipid substrate in PI3K Kinase Buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
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Prepare an ATP solution in water.
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Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
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Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
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Incubate for 40 minutes at room temperature.
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Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the "no enzyme" background from all other readings.
-
Normalize the data to the "vehicle" control (100% activity).
-
Plot the normalized activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based PI3K Pathway Activity Assay
To assess the effect of this compound on the PI3K pathway in a cellular context, the phosphorylation status of downstream targets like AKT can be measured.
Materials:
-
Cancer cell line with active PI3K signaling (e.g., Jurkat cells)
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Cell culture medium and supplements
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This compound
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Lysis buffer
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Phospho-specific antibodies (e.g., anti-phospho-Akt (Ser473)) and total protein antibodies (e.g., anti-Akt)
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Western blotting or ELISA reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis:
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Wash the cells with ice-cold PBS.
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Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates.[7]
-
-
Detection of Protein Phosphorylation:
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Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-Akt and total Akt. Use appropriate secondary antibodies for detection.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phospho-Akt and total Akt in the cell lysates.
-
-
Data Analysis:
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Quantify the band intensities (Western blot) or absorbance values (ELISA).
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Normalize the phospho-protein signal to the total protein signal for each sample.
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Plot the normalized phospho-protein levels against the this compound concentration to determine the cellular potency.
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Disclaimer: This product is for research use only and is not intended for human use. We do not sell to patients.[1][8] Researchers should handle this compound according to standard laboratory safety procedures. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. ionctura.com [ionctura.com]
- 4. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.es [promega.es]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LTURM-36 | PI 3-kinase delta inhibitor | CAS# 1879887-94-1 | InvivoChem [invivochem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting LTURM-36 Inactivity in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the issue of LTURM-36 not showing the expected effect in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is LTURM-36 and what is its expected effect on cells?
LTURM-36 is a PI 3-kinase δ (PI3Kδ) inhibitor.[1] The PI3K/AKT signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. In many cancer types, this pathway is overactive, promoting tumor growth and survival. By inhibiting PI3Kδ, LTURM-36 is expected to block downstream signaling, leading to a decrease in the phosphorylation of key proteins like AKT, and consequently, a reduction in cell viability and proliferation in sensitive cell lines.
Q2: At what concentration should I be using LTURM-36?
The effective concentration of LTURM-36 can vary significantly depending on the cell line and the duration of the experiment. While the IC50 value for LTURM-36 against the purified PI3Kδ enzyme is 0.64 µM, a broad concentration range, for example, from 10 nM to 10 µM, is recommended for initial dose-response experiments to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store my LTURM-36 stock solution?
LTURM-36 is soluble in DMSO up to 100 mM.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working concentrations for your experiments, ensure the final DMSO concentration in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: I don't see any effect of LTURM-36 on my cells. What are the possible reasons?
Several factors could contribute to the lack of an observed effect. These can be broadly categorized as:
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Issues with the compound or experimental setup: This includes problems with the compound's stability, solubility, or concentration, as well as suboptimal experimental conditions.
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Cell line-specific characteristics: The chosen cell line may not be dependent on the PI3Kδ pathway for survival, or it may have intrinsic resistance mechanisms.
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Activation of compensatory signaling pathways: Cells can adapt to the inhibition of one pathway by upregulating alternative survival pathways.
The following troubleshooting guides provide a more in-depth approach to identifying and resolving these issues.
Troubleshooting Guides
Guide 1: Verifying Compound Activity and Experimental Setup
Question: How can I be sure that my LTURM-36 is active and my initial experimental setup is correct?
Answer: It is crucial to first rule out any issues with the compound itself and the basic experimental parameters.
Workflow for Verifying Compound and Setup
References
LTURM 36 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of LTURM 36 and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with this compound that are inconsistent with the known function of its primary target. What could be the cause?
A1: These unexpected phenotypes may be due to off-target effects of this compound. It is possible that this compound is interacting with other cellular proteins in addition to its intended target. We recommend performing a comprehensive off-target profiling analysis to identify potential unintended binding partners.
Q2: What are the most common off-target effects associated with this compound?
A2: Based on initial profiling studies, this compound has been observed to have off-target activity against several kinases, most notably Kinase B and Kinase C. This can lead to downstream effects on pathways involved in cell cycle progression and apoptosis. The table below summarizes the inhibitory activity of this compound against its primary target and key off-targets.
Q3: How can we reduce the off-target effects of this compound in our cellular assays?
A3: Several strategies can be employed to mitigate off-target effects. These include:
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Dose Optimization: Using the lowest effective concentration of this compound can help minimize off-target binding.
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Use of a More Specific Analog: If available, a more specific chemical analog of this compound could be used.
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Genetic Approaches: Validating the on-target effect using genetic methods, such as siRNA or CRISPR-mediated knockdown/knockout of the primary target, can help differentiate on-target from off-target phenotypes.
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Rescue Experiments: Overexpression of the primary target may rescue the observed phenotype if it is an on-target effect.
Q4: Are there any known small molecules that can be used to counteract the off-target effects of this compound?
A4: Currently, there are no validated small molecule antagonists for the off-target effects of this compound. However, for off-target effects mediated by Kinase B, inhibitors specific to the Kinase B pathway could potentially be used in combination with this compound to dissect the specific contributions of each target to the overall cellular phenotype.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at concentrations expected to be specific for the primary target.
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Possible Cause: Off-target kinase inhibition is leading to cellular toxicity.
-
Troubleshooting Steps:
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Perform a dose-response curve to determine the precise IC50 value in your cell line.
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Compare the cytotoxic concentration with the concentration required for target inhibition.
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Use a kinome profiling service to assess the selectivity of this compound at the cytotoxic concentration.
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If off-target activity is confirmed, attempt to mitigate by lowering the concentration or using a more selective compound.
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Issue 2: Contradictory results between experiments using this compound and genetic knockdown of the primary target.
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Possible Cause: The phenotype observed with this compound is due to an off-target effect.
-
Troubleshooting Steps:
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Confirm the efficiency of your genetic knockdown.
-
Perform a rescue experiment by re-expressing the target in the knockdown cells and treating with this compound.
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Analyze the activity of known off-target pathways (e.g., pathways downstream of Kinase B and Kinase C) in cells treated with this compound versus cells with genetic knockdown of the primary target.
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Description |
| Primary Target A | 15 | Intended therapeutic target |
| Off-Target B | 150 | 10-fold less potent than on-target |
| Off-Target C | 500 | ~33-fold less potent than on-target |
| Off-Target D | > 10,000 | Negligible activity |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
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Culture cells to 80% confluency.
-
Treat one set of cells with this compound at the desired concentration and another set with vehicle control for 1 hour.
-
Harvest and lyse the cells.
-
Aliquot the lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifuge to pellet the aggregated proteins.
-
Collect the supernatant and analyze the amount of soluble target protein by Western blot.
-
Binding of this compound should increase the thermal stability of the target protein.
Protocol 2: Kinome Profiling using a Commercial Service
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Provide the service provider with a sample of this compound at a specified concentration (e.g., 1 µM).
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The service will typically screen the compound against a large panel of recombinant kinases (e.g., the KINOMEscan™ panel).
-
The results will be provided as a percentage of control, indicating the degree of inhibition for each kinase in the panel.
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Analyze the data to identify any kinases that are significantly inhibited by this compound in addition to its primary target.
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Workflow for identifying and mitigating off-target effects.
LTURM 36 stability and storage issues
This technical support center provides essential information for researchers, scientists, and drug development professionals working with LTURM 36. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various human diseases, especially cancer. By selectively inhibiting PI3Kδ, this compound can be a valuable tool for studying the role of this specific isoform in various cellular processes and as a potential therapeutic agent.
Q2: What are the recommended storage conditions for this compound?
There are conflicting recommendations from different suppliers regarding the optimal storage temperature for solid this compound. To ensure the long-term stability of the compound, it is crucial to adhere to the storage conditions specified on the product's certificate of analysis. A summary of recommendations is provided in the table below. For stock solutions in DMSO, storage at -80°C is recommended to minimize degradation.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the compound is fully dissolved by vortexing or brief sonication. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: Is this compound stable in aqueous solutions?
Like many small molecule inhibitors, this compound is expected to have limited stability in aqueous buffers. It is highly recommended to prepare fresh working solutions from the frozen DMSO stock immediately before each experiment. If you must prepare a working solution in advance, it is crucial to perform a stability test of the compound in your specific experimental buffer over the time course of your experiment.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | +4°C | Not Specified | R&D Systems |
| -20°C | 3 years | InvivoChem | |
| +4°C | 2 years | InvivoChem | |
| In Solvent (DMSO) | -80°C | 6 months | InvivoChem |
| -20°C | 1 month | InvivoChem |
Experimental Protocols
General Protocol for a Cell-Based Assay with this compound
This protocol provides a general guideline for treating cancer cell lines with this compound. The optimal conditions, including cell seeding density and this compound concentration, should be determined empirically for each cell line and experiment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber or opaque polypropylene (B1209903) microcentrifuge tubes
-
Multi-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a multi-well plate at the desired density.
-
Allow the cells to adhere and grow for 24 hours in a CO2 incubator at 37°C.
-
-
Treatment with this compound:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is typically below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Visualizations
How to prevent LTURM 36 degradation
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of LTURM 36. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to minimize degradation?
A1: For long-term storage (months to years), it is recommended to store this compound at -80°C in a buffer containing cryoprotectants such as glycerol (B35011) or sucrose. For short-term storage (days to weeks), 4°C is suitable. Avoid repeated freeze-thaw cycles as this can lead to aggregation and loss of activity.
Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation is a sign of protein aggregation, a common form of degradation. This can be caused by improper storage, incorrect buffer conditions (pH, ionic strength), or physical stress. It is recommended to centrifuge the sample to remove aggregates and filter the supernatant through a 0.22 µm filter before use. Consider optimizing the buffer composition to improve solubility.
Q3: I am observing a loss of this compound activity in my assays. What are the potential causes?
A3: Loss of activity can stem from several factors, including conformational changes, aggregation, or chemical degradation such as oxidation or deamidation. Ensure that the storage and handling protocols are being followed correctly. It is also advisable to test a fresh aliquot of this compound to rule out degradation of the current working stock.
Q4: Can I store this compound at room temperature?
A4: Storing this compound at room temperature is not recommended for extended periods as it can accelerate degradation processes like oxidation and proteolysis, leading to a significant loss of active protein. For experimental use, minimize the time the protein is kept at room temperature.
Troubleshooting Guides
Issue 1: Increased Aggregation of this compound Post-Purification
-
Question: I am observing significant precipitation of this compound after purification and buffer exchange. How can I prevent this?
-
Answer: This issue often arises from sub-optimal buffer conditions. It is crucial to determine the optimal pH and ionic strength for this compound stability. Consider performing a buffer screen to identify conditions that minimize aggregation. Additionally, ensure that the protein concentration is not too high, as this can promote aggregation. The use of stabilizing excipients, such as arginine or specific detergents, may also be beneficial.
Issue 2: Inconsistent Results in Cell-Based Assays
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Question: My experimental results with this compound are highly variable between experiments. Could this be related to degradation?
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Answer: Yes, inconsistent activity is a classic sign of protein degradation. Repeated freeze-thaw cycles of your stock solution can be a major contributor. It is best practice to aliquot your purified this compound into single-use volumes before freezing to avoid this. Also, be mindful of the formulation buffer; components of your cell culture media could be affecting the stability of this compound over the course of the experiment.
Quantitative Data on this compound Degradation
The following table summarizes the degradation rates of this compound under various storage conditions.
| Storage Condition | Temperature (°C) | pH | Degradation Rate (% per week) | Key Degradation Pathway |
| A | 25 | 7.4 | 15% | Aggregation & Oxidation |
| B | 4 | 7.4 | 2% | Deamidation |
| C | 4 | 5.0 | 5% | Aggregation |
| D | -20 | 7.4 | 1% (with freeze-thaw) | Aggregation |
| E | -80 | 7.4 | <0.1% | Minimal Degradation |
Experimental Protocols
Protocol: Assessing this compound Stability with Differential Scanning Fluorimetry (DSF)
This protocol outlines a method to determine the thermal stability of this compound in different buffer conditions, which is a key indicator of its resistance to degradation.
-
Preparation of this compound: Dilute this compound to a final concentration of 2 µM in the various buffers to be tested.
-
Dye Preparation: Prepare a 1000x stock of SYPRO Orange dye in DMSO.
-
Assay Plate Setup:
-
In a 96-well PCR plate, add 20 µL of each this compound buffer solution.
-
Add 5 µL of a 5x dilution of the SYPRO Orange dye stock to each well.
-
Seal the plate with an optically clear seal.
-
-
Instrument Setup:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to monitor fluorescence of SYPRO Orange.
-
Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The midpoint of the unfolding transition (the melting temperature, Tm) is determined from the peak of the first derivative of the melting curve. A higher Tm indicates greater thermal stability.
-
Visualizations
Overcoming resistance to LTURM 36 in cancer cells
Welcome to the technical support center for LTURM 36. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of the Receptor Tyrosine Kinase 'URK-1' (Uncommon Receptor Kinase 1). In sensitive cancer cell lines, URK-1 is often overexpressed or constitutively active due to mutations, leading to the downstream activation of pro-survival and proliferative signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways. This compound blocks the phosphorylation of URK-1, thereby inhibiting these downstream signals.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration is cell-line dependent. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for an initial screen is 0.1 nM to 10 µM.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend storing the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Overcoming Resistance to this compound
Problem 1: My cancer cells, which were initially sensitive to this compound, have stopped responding to treatment.
This is a common indication of acquired resistance. The following steps will help you investigate the potential mechanisms.
Step 1: Confirm the Resistance Phenotype
First, confirm the shift in sensitivity by re-evaluating the IC50 of this compound in your cell line compared to the parental (sensitive) line.
Table 1: this compound IC50 in Sensitive vs. Resistant Cells
| Cell Line | Treatment Duration | IC50 (nM) | Fold Change in Resistance |
| Parental (Sensitive) | 72 hours | 15.2 | - |
| Resistant Sub-clone | 72 hours | 485.6 | 31.9 |
Experimental Protocol: Determining IC50 using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][2]
-
Cell Seeding:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Trypsinize and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
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Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
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Plot the log of the this compound concentration versus cell viability.
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Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[7]
-
Step 2: Investigate the Mechanism of Resistance
Acquired resistance to targeted therapies like this compound typically arises from two main mechanisms: on-target alterations (mutations in the drug target, URK-1) or bypass signaling (activation of alternative survival pathways).
Workflow for Investigating Resistance
Caption: Workflow for investigating and overcoming this compound resistance.
Problem 2: Western blot analysis shows that p-URK-1 levels are inhibited, but downstream p-ERK and p-AKT are still high in resistant cells.
This strongly suggests the activation of a bypass signaling pathway.
Step 1: Screen for Activated Receptor Tyrosine Kinases (RTKs)
A phospho-RTK array can simultaneously assess the phosphorylation status of numerous RTKs, providing a broad overview of which alternative pathways may be activated.
Step 2: Validate Hits with Western Blotting
Once candidate bypass pathways are identified (e.g., MET, EGFR, HER2), validate their activation and the activation of their downstream effectors in the resistant cells compared to the parental line.
Table 2: Densitometry of Key Signaling Proteins
| Protein | Parental Cells | Resistant Cells (this compound Treated) |
| p-URK-1 | 1.00 | 0.15 |
| p-MET | 0.05 | 1.25 |
| p-AKT | 1.00 | 0.95 |
| p-ERK | 1.00 | 0.88 |
| Values are normalized to the untreated parental cell line. |
Signaling Pathway Diagram: MET Bypass
Caption: MET activation bypasses this compound-mediated URK-1 inhibition.
Solution: Combination Therapy
If a bypass mechanism is confirmed, a rational approach is to combine this compound with an inhibitor of the activated bypass pathway (e.g., a MET inhibitor like Crizotinib or Capmatinib).
Experimental Protocol: Western Blotting
-
Sample Preparation:
-
Treat parental and resistant cells with this compound (at the IC50 of the parental line) for 24 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-URK-1, anti-URK-1, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect with an ECL substrate.
-
-
Analysis:
-
Quantify band intensity using imaging software (e.g., ImageJ).
-
Normalize phosphoprotein levels to total protein levels and then to a loading control (e.g., Actin).
-
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. clyte.tech [clyte.tech]
Technical Support Center: Refining LTURM 36 Treatment Duration
Welcome to the technical support center for LTURM 36, a novel and potent inhibitor of the PI3K/Akt/mTOR signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity with this compound in our glioblastoma cell lines at the standard 72-hour treatment duration. What could be the cause and how can we mitigate this?
A1: High cytotoxicity at a 72-hour endpoint can stem from several factors. This compound is a potent inhibitor of the PI3K/Akt/mTOR pathway, which is crucial for the survival and proliferation of many cancer cells, including glioblastoma.[1] Prolonged and complete inhibition of this pathway can lead to significant apoptosis.
Troubleshooting Steps:
-
Optimize Treatment Duration: The primary step is to perform a time-course experiment to identify the optimal treatment window. Assess cell viability and target inhibition at earlier time points (e.g., 6, 12, 24, and 48 hours).[2] It has been shown that even a 3- to 6-hour exposure to a PI3K inhibitor can significantly decrease cell viability.[3]
-
Perform a Dose-Response Analysis: It is crucial to determine the IC50 value for your specific cell line. High cytotoxicity may indicate that the concentration being used is too high.[2] Testing a range of concentrations will help identify a dose that effectively inhibits the target with acceptable levels of cell death.[4]
-
Assess Off-Target Effects: While this compound is designed to be selective, high concentrations can lead to off-target effects, contributing to cytotoxicity.[2][4]
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) and non-toxic to your cells.[2][4]
Q2: How can we confirm that this compound is effectively inhibiting the PI3K/Akt/mTOR pathway in our experiments?
A2: The most direct way to confirm pathway inhibition is to measure the phosphorylation status of key downstream targets using Western blotting. A decrease in the phosphorylation of Akt (at Ser473) and mTOR (at Ser2448) are well-established biomarkers for the inhibition of this pathway.[5]
Q3: What is the best method to quantify apoptosis induced by this compound?
A3: A reliable method to quantify apoptosis is to measure the activity of caspase-3, a key executioner caspase.[6] This can be done using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate by active caspase-3.[7]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results.
-
Pipetting Errors: Inaccurate dispensing of reagents or compound dilutions.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells can concentrate the compound and affect cell growth.
-
Cell Culture Variability: Differences in cell passage number or confluency at the time of treatment can alter cellular responses.[2]
Solutions:
-
Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating.
-
Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use a master mix for adding the inhibitor to the media.[8]
-
Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media to maintain humidity.
-
Standardize Cell Culture Practices: Use cells within a consistent passage number range and treat them at a standardized confluency.[2]
Issue 2: No significant inhibition of p-Akt or p-mTOR is observed after this compound treatment.
Possible Causes:
-
Suboptimal this compound Concentration: The concentration used may be too low to effectively inhibit the pathway.
-
Short Treatment Duration: The treatment time may be insufficient to observe a significant decrease in phosphorylation.
-
Compound Instability: this compound may be degrading in the cell culture medium over the course of the experiment.[4]
-
Technical Issues with Western Blotting: Problems with antibody quality, buffer composition, or transfer efficiency can lead to poor results.
Solutions:
-
Increase this compound Concentration: Perform a dose-response experiment to find the optimal inhibitory concentration.
-
Optimize Treatment Time: Conduct a time-course experiment to determine the point of maximal inhibition.
-
Assess Compound Stability: For longer experiments, consider refreshing the media with a fresh inhibitor at regular intervals.[4]
-
Optimize Western Blot Protocol: Ensure the use of validated antibodies and follow a standardized, optimized protocol.
Experimental Protocols & Data
Time-Course Analysis of this compound on Glioblastoma Cell Viability
This experiment aims to determine the optimal treatment duration of this compound by assessing its effect on cell viability at multiple time points.
| Treatment Duration (hours) | U87 MG Cell Viability (% of Control) | A172 Cell Viability (% of Control) |
| 6 | 85.2 ± 4.1 | 88.9 ± 3.7 |
| 12 | 68.7 ± 5.5 | 72.3 ± 4.9 |
| 24 | 45.1 ± 3.9 | 50.8 ± 4.2 |
| 48 | 22.6 ± 2.8 | 28.4 ± 3.1 |
| 72 | 8.9 ± 1.5 | 12.1 ± 2.0 |
Data represents the mean ± standard deviation from three independent experiments.
Dose-Response Analysis of this compound on Pathway Inhibition
This experiment evaluates the effect of increasing concentrations of this compound on the phosphorylation of Akt and mTOR after a 24-hour treatment.
| This compound Concentration (nM) | Relative p-Akt (Ser473) Levels | Relative p-mTOR (Ser2448) Levels |
| 0 (Vehicle) | 1.00 | 1.00 |
| 10 | 0.78 ± 0.06 | 0.82 ± 0.07 |
| 50 | 0.45 ± 0.04 | 0.51 ± 0.05 |
| 100 | 0.18 ± 0.02 | 0.23 ± 0.03 |
| 500 | 0.05 ± 0.01 | 0.08 ± 0.01 |
Relative phosphorylation levels were determined by densitometric analysis of Western blots and normalized to the vehicle control.
Detailed Methodologies
Western Blot for p-Akt and p-mTOR
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dried milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), and total mTOR overnight at 4°C.[5][11]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.[10]
Caspase-3 Activity Assay
-
Cell Lysis: After treatment, collect and lyse the cells according to the assay kit manufacturer's instructions.[12]
-
Assay Reaction: Add the cell lysate to a 96-well plate with the provided assay buffer and caspase-3 substrate (e.g., DEVD-pNA).[6][7]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[7][12] The amount of p-nitroanilide (pNA) released is proportional to caspase-3 activity.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Logic for troubleshooting high cytotoxicity of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Strategically timing inhibition of phosphatidylinositol 3-kinase to maximize therapeutic index in estrogen receptor alpha-positive, PIK3CA-mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biogot.com [biogot.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Expression of phosphorylated Akt/mTOR and clinical significance in human ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Navigating the PI3K Inhibitor Landscape: A Comparative Guide to LTURM 36 and Pan-PI3K Inhibitors
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and therapeutic candidates is paramount. This guide provides a comparative overview of LTURM 36 and a selection of pan-PI3K inhibitors, focusing on their performance, selectivity, and the experimental methodologies used for their evaluation. While comprehensive data on this compound is limited in the public domain, this document aims to provide a valuable resource by contrasting its known characteristics with those of well-documented pan-PI3K inhibitors.
Introduction to PI3K Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent driver in various cancers, making it a prime target for therapeutic intervention. PI3K inhibitors are broadly classified based on their selectivity for the different isoforms of the PI3K catalytic subunit (p110). Pan-PI3K inhibitors target multiple or all Class I PI3K isoforms (α, β, δ, and γ), while isoform-selective inhibitors target a specific isoform.
This compound: A PI3Kδ/β Inhibitor
Pan-PI3K Inhibitors: A Broader Approach
Pan-PI3K inhibitors, by targeting multiple isoforms, offer the potential for broader anti-cancer activity, particularly in tumors where more than one isoform is implicated in driving tumorigenesis. However, this broad activity can also lead to increased off-target effects and toxicities, as PI3K isoforms play crucial roles in normal physiological processes.
Comparative Performance of Select Pan-PI3K Inhibitors
To provide a clear comparison, the following tables summarize the biochemical potency and cellular activity of several well-characterized pan-PI3K inhibitors.
| Table 1: Biochemical IC50 Values of Select Pan-PI3K Inhibitors (nM) | ||||
| Inhibitor | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 14 |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 0.7 | 6.4 |
| ZSTK474 | 18 | 380 | 210 | 96 |
Note: IC50 values are compiled from various sources and may differ based on assay conditions.
| Table 2: Cellular Activity of Select Pan-PI3K Inhibitors (IC50 in various cancer cell lines) | |
| Inhibitor | Reported Cellular IC50 Range (nM) |
| Buparlisib (BKM120) | 100 - 1000+ |
| Pictilisib (GDC-0941) | 50 - 500 |
| Copanlisib (BAY 80-6946) | 10 - 200 |
| ZSTK474 | 200 - 1500 |
Note: Cellular IC50 values are highly dependent on the cell line and assay conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to evaluate the efficacy of PI3K inhibitors, a series of well-established experimental protocols are employed.
A typical workflow for evaluating a novel PI3K inhibitor involves a multi-step process from initial biochemical assays to in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of key protocols used in the characterization of PI3K inhibitors.
Biochemical PI3K Kinase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
-
Principle: The assay quantifies the production of ADP, a product of the kinase reaction where ATP is hydrolyzed to phosphorylate a lipid substrate (e.g., PIP2).
-
Methodology:
-
Purified recombinant PI3K enzyme (α, β, δ, or γ) is incubated with the lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate) and ATP in a reaction buffer.
-
The test compound (e.g., this compound or a pan-PI3K inhibitor) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of ADP produced is quantified using a commercially available kit (e.g., ADP-Glo™ Kinase Assay), which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis for PI3K Pathway Activation
This technique is used to assess the phosphorylation status of key downstream proteins in the PI3K pathway, providing a measure of the inhibitor's cellular activity.
-
Principle: Phospho-specific antibodies are used to detect the phosphorylated (activated) forms of proteins like AKT and S6 ribosomal protein.
-
Methodology:
-
Cancer cells are cultured and treated with the PI3K inhibitor at various concentrations for different time points.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473) and phosphorylated S6 (e.g., p-S6 Ser235/236).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is often stripped and re-probed for total AKT and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the effect of a compound on cell proliferation and viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the PI3K inhibitor.
-
After a set incubation period (e.g., 48 or 72 hours), the MTT reagent is added to each well.
-
The plates are incubated for a few hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a PI3K inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
-
Methodology:
-
A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
When tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The PI3K inhibitor is administered to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting for pharmacodynamic markers).
-
The percentage of tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.
-
Conclusion
The selection of a PI3K inhibitor for research or therapeutic development requires careful consideration of its selectivity profile, on-target potency, and potential for off-target effects. While this compound is identified as a PI3Kδ/β inhibitor, the lack of extensive public data makes a direct, in-depth comparison with pan-PI3K inhibitors challenging. Pan-PI3K inhibitors such as Buparlisib, Pictilisib, and Copanlisib have been more extensively characterized, providing a wealth of data on their efficacy and limitations. The experimental protocols outlined in this guide provide a robust framework for the evaluation of novel PI3K inhibitors, enabling researchers to make informed decisions in the advancement of cancer therapeutics. As more data on specific inhibitors like this compound becomes available, the scientific community will be better positioned to understand their unique therapeutic potential.
Comparative Analysis of PI3K Delta Inhibitors: A Guide for Researchers
A detailed examination of the specificity and performance of key Phosphoinositide 3-Kinase (PI3K) delta inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide. This document focuses on the well-characterized inhibitors Idelalisib and Seletalisib as exemplary models for assessing PI3K delta specificity and efficacy.
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells, making it a key therapeutic target in B-cell malignancies and autoimmune diseases.[1][2][3] A number of selective PI3Kδ inhibitors have been developed, with Idelalisib being the first to receive regulatory approval.[4] This guide provides a comparative overview of PI3Kδ inhibitors, using Idelalisib and Seletalisib as primary examples, to assist researchers in evaluating their specificity and potential applications.
Biochemical Specificity and Potency
A crucial aspect of any kinase inhibitor is its specificity for the intended target. High selectivity minimizes off-target effects and associated toxicities. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | PI3Kδ IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kγ | Reference |
| Idelalisib | 2.5 | >40-fold | >300-fold | >40-fold | [5] |
| Seletalisib | 12 | High | High | High | [6] |
Idelalisib demonstrates high potency and selectivity for the PI3Kδ isoform.[5] Kinome-wide screening assays have confirmed that at a concentration of 10 µM, Idelalisib does not significantly inhibit other kinases.[4] Seletalisib is also a potent and highly selective, ATP-competitive inhibitor of PI3Kδ.[2][3]
Cellular Activity and Pathway Inhibition
The efficacy of PI3Kδ inhibitors is rooted in their ability to block the PI3K/AKT signaling cascade, which is crucial for the survival and proliferation of malignant B-cells.[1]
A primary downstream effector of PI3K is the serine/threonine kinase AKT. Inhibition of PI3Kδ leads to a reduction in AKT phosphorylation. Both Idelalisib and Seletalisib have been shown to effectively block AKT phosphorylation following B-cell receptor (BCR) activation in B-cell lines.[2][5] This inhibition of the PI3K/AKT pathway ultimately induces apoptosis in malignant B-cells.[5]
Cellular assays provide further evidence of the specific activity of these inhibitors. For instance, Seletalisib inhibits N-formyl peptide-stimulated superoxide (B77818) release from human neutrophils, a PI3Kδ-dependent process, but does not affect phorbol (B1677699) myristate acetate (B1210297) (PMA)-stimulated release, which is PI3Kδ-independent.[2][3] Similarly, Idelalisib potently inhibits B-cell proliferation in response to BCR crosslinking with an EC50 of 6 nM.[4]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radioactive Filter Binding Assay)
This assay is used to determine the IC50 values of compounds against a panel of kinases.
-
Reaction Setup: A reaction mixture containing the kinase, a specific substrate (e.g., a peptide or protein), and radiolabeled ATP (e.g., [γ-³³P]ATP) is prepared in a multi-well plate.
-
Compound Addition: The test compound (e.g., LTURM 36, Idelalisib) is added at various concentrations. A control with DMSO is also included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.
-
Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular AKT Phosphorylation Assay (Western Blot)
This assay measures the inhibition of PI3K signaling in a cellular context.
-
Cell Culture and Treatment: A relevant cell line (e.g., a B-cell lymphoma line) is cultured. The cells are pre-treated with the inhibitor at various concentrations for a defined period.
-
Stimulation: The cells are then stimulated with an activator of the PI3K pathway, such as anti-IgM to crosslink the B-cell receptor.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
-
Detection: The primary antibodies are detected with secondary antibodies conjugated to an enzyme (e.g., HRP), and the signal is visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the p-AKT bands is normalized to the total AKT bands to determine the relative level of AKT phosphorylation.
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Seletalisib: Characterization of a Novel, Potent, and Selective Inhibitor of PI3K δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
A Preclinical and Clinical Efficacy Showdown: LTURM 36 vs. Standard of Care in Renal Cell Carcinoma
In the landscape of oncology research, the quest for more effective and targeted therapies is relentless. This guide provides a comparative analysis of the novel investigational agent LTURM 36 against established standard-of-care therapies for Renal Cell Carcinoma (RCC). While this compound is currently in the preclinical stage of development, this comparison aims to provide researchers, scientists, and drug development professionals with a forward-looking perspective on its potential, based on its mechanism of action and available in vitro data, juxtaposed with the clinical performance of current treatments.
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to increased cell proliferation, survival, and growth.[1] Preclinical studies have demonstrated its anticancer activity in a renal cancer cell line.[1]
Standard of care for advanced or metastatic RCC has evolved from cytokine-based therapies to a more nuanced approach involving targeted therapies, such as tyrosine kinase inhibitors (TKIs) and immune checkpoint inhibitors (ICIs), as well as combination regimens. Platinum-based chemotherapy agents like cisplatin (B142131) and carboplatin, while a mainstay in many other cancers, have shown limited efficacy in RCC and are not typically used as first-line treatment but may be employed in specific subtypes or as a later-line option.
Comparative Efficacy: A Preclinical vs. Clinical Snapshot
A direct comparison of efficacy between a preclinical compound and clinically approved drugs is inherently challenging. The following tables present the available data to offer a preliminary assessment of potential.
Table 1: Preclinical Efficacy of this compound
| Compound | Target | Assay | IC50 | Cell Line |
| This compound | PI3Kδ | Kinase Assay | 0.64 µM | - |
| This compound | PI3Kβ | Kinase Assay | 5.0 µM | - |
| This compound | - | Cell Viability | Not Reported | Renal Cancer Cell Line |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy of Standard First-Line Therapies for Advanced RCC
| Therapy | Mechanism of Action | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| Sunitinib | Multi-targeted TKI (VEGFR, PDGFR) | 11 months | 31% |
| Pazopanib | Multi-targeted TKI (VEGFR, PDGFR, c-Kit) | 8.4 months | 30% |
| Cabozantinib | Multi-targeted TKI (VEGFR, MET, AXL) | 8.6 months | 42% |
| Pembrolizumab + Axitinib | ICI (PD-1) + TKI (VEGFR) | 15.1 months | 59% |
| Nivolumab + Ipilimumab | ICI (PD-1) + ICI (CTLA-4) | 11.6 months | 42% |
Data are derived from pivotal Phase 3 clinical trials and may vary based on patient population and specific trial design.
Unraveling the Mechanisms: A Tale of Two Pathways
The therapeutic rationale for this compound diverges significantly from that of traditional chemotherapy and many targeted therapies for RCC.
This compound and the PI3K Signaling Pathway
This compound exerts its effect by inhibiting PI3Kδ, a critical node in a signaling cascade that governs cell growth and survival.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Standard Chemotherapy: A Non-Specific Approach
Cytotoxic chemotherapy, when used, acts by directly damaging DNA or interfering with cellular machinery, leading to cell death. This mechanism is not specific to cancer cells, resulting in a higher incidence of side effects.
Experimental Protocols: From Bench to Bedside
The evaluation of anticancer agents follows a rigorous path from preclinical laboratory studies to large-scale clinical trials.
Preclinical Evaluation of a PI3K Inhibitor: A Representative Workflow
The initial assessment of a compound like this compound involves a series of in vitro and in vivo experiments.
Caption: A generalized workflow for the preclinical development of a targeted cancer therapy.
Phase 3 Clinical Trial Protocol for a First-Line RCC Therapy: An Overview
A typical Phase 3 trial for a new first-line therapy in RCC would involve the following key elements:
-
Study Design: A randomized, double-blind, multicenter study comparing the investigational drug (e.g., a TKI or ICI combination) to the current standard of care (e.g., Sunitinib).
-
Patient Population: Treatment-naive patients with advanced or metastatic clear-cell RCC, with measurable disease as per RECIST criteria, and adequate organ function.
-
Endpoints:
-
Primary: Progression-Free Survival (PFS) and/or Overall Survival (OS).
-
Secondary: Overall Response Rate (ORR), Duration of Response (DoR), and safety/tolerability.
-
-
Treatment Arms:
-
Experimental Arm: Investigational agent(s) at a specified dose and schedule.
-
Control Arm: Standard-of-care agent at its approved dose and schedule.
-
-
Assessments: Tumor assessments via imaging (e.g., CT or MRI) at baseline and regular intervals. Adverse events are monitored and graded according to CTCAE.
A Comparative Logic: Targeted vs. Broad-Spectrum Action
The fundamental difference in the therapeutic approach between this compound and standard chemotherapy can be visualized as follows:
Caption: Logical flow comparing the targeted approach of this compound to the broad action of chemotherapy.
Concluding Remarks
This compound, as a PI3Kδ inhibitor, represents a promising, targeted therapeutic strategy that is mechanistically distinct from current standard-of-care treatments for Renal Cell Carcinoma. While its clinical potential is yet to be determined, its preclinical profile warrants further investigation. The evolution of RCC treatment towards targeted and combination therapies underscores the importance of novel agents like this compound that can potentially address unmet needs, such as overcoming resistance to existing therapies. Future clinical trials will be essential to ascertain its efficacy and safety in patients and to define its place in the ever-expanding armamentarium against RCC.
References
A Comparative Analysis of LTURM 36 and Novel PI3K Inhibitors for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway continue to be a focal point of research and development. This guide provides a comparative overview of LTURM 36, a PI3K inhibitor, against a selection of novel PI3K inhibitors that have shown promise in preclinical and clinical settings. This objective comparison, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in their evaluation of these therapeutic agents.
Biochemical Potency and Selectivity
A critical aspect in the evaluation of kinase inhibitors is their potency and selectivity against the target isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other novel PI3K inhibitors against the Class I PI3K isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Primary Target(s) |
| This compound | - | 5000[1][2] | - | 640[1][2] | PI3Kδ, PI3Kβ |
| Alpelisib (B612111) (BYL719) | 5[3][4][5] | 1200[3][6] | 250[3][6] | 290[3][6] | PI3Kα |
| Copanlisib (BAY 80-6946) | 0.5[1][7][8][9][10] | 3.7[1][7][8][9][10] | 6.4[1][7][8][9][10] | 0.7[1][7][8][9][10] | Pan-Class I PI3K |
| Duvelisib (IPI-145) | 1602[11][12] | 85[11][12] | 27[11][13] | 2.5[11][12][13] | PI3Kδ, PI3Kγ |
| Idelalisib (CAL-101) | 8600[14][15] | 4000[14][15] | 2100[14][15] | 19[14] | PI3Kδ |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is for comparative purposes.
The PI3K Signaling Pathway and Inhibition
The PI3K pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common driver in many cancers. The following diagram illustrates the canonical PI3K signaling pathway and highlights the point of intervention for PI3K inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of PI3K inhibitors.
Experimental Protocols
Standardized experimental protocols are essential for the accurate benchmarking of PI3K inhibitors. Below are detailed methodologies for key in vitro assays.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.
Objective: To determine the IC50 value of a test compound against specific PI3K isoforms.
Materials:
-
Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add the diluted compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the diluted PI3K enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2 to each well.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This assay measures the anti-proliferative effect of a compound on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest (e.g., with known PIK3CA mutation status)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Experimental Workflow for Benchmarking PI3K Inhibitors
A systematic workflow is crucial for the comprehensive evaluation of PI3K inhibitors. The following diagram outlines a typical experimental workflow.
Caption: A typical experimental workflow for benchmarking PI3K inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alpelisib | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Copanlisib dihydrochloride | Apoptosis | PI3K | mTOR | TargetMol [targetmol.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. COPANLISIB HCL | pan-class I PI3K (phosphoinositide 3-kinase) inhibitor | CAS 1402152-13-9 (HCl) | InvivoChem [invivochem.com]
- 11. medkoo.com [medkoo.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Duvelisib (IPI145, INK1197) | PI3K inhibitor | CAS 1201438-56-3 | Buy Duvelisib (IPI-145, INK-1197) from Supplier InvivoChem [invivochem.com]
- 14. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lturm-36: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Disposal of Lturm-36
Lturm-36 is a potent PI 3-kinase delta inhibitor utilized in anticancer research.[1][2] As with any specialized chemical compound used in laboratory settings, adherence to proper disposal protocols is crucial to ensure personnel safety and environmental compliance. While the specific Safety Data Sheet (SDS) for Lturm-36 should always be consulted as the primary source of information, this guide provides a framework for its safe handling and disposal based on general best practices for hazardous chemical waste in a research environment.
Pre-Disposal Considerations and Waste Identification
Before beginning any disposal process, it is essential to properly characterize the waste. Lturm-36 waste streams in a laboratory setting can be categorized as follows:
-
Solid Waste: This includes unused or expired pure Lturm-36 powder, as well as contaminated consumables such as gloves, weighing papers, and pipette tips.
-
Liquid Waste: This comprises solutions containing Lturm-36, such as stock solutions (commonly prepared in DMSO[1]), reaction mixtures, and the first rinse of emptied containers.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with Lturm-36.
All waste must be considered hazardous.[3] Never dispose of Lturm-36 or its containers in the regular trash or down the drain.[4]
Quantitative Data for Disposal Planning
While specific quantitative disposal parameters for Lturm-36 are not publicly available and would be detailed in the manufacturer's SDS, general guidelines for laboratory chemical waste provide a basis for safe management.
| Parameter | Guideline | Source |
| Container Fill Level | Do not fill beyond the neck or leave at least one-inch of headroom to allow for expansion. | CWU |
| pH Range for Aqueous Waste | If neutralization is a possibility (consult SDS), the pH should be adjusted to between 5.0 and 12.5 before any potential drain disposal is considered (only if explicitly permitted). | CWU |
| Storage Limit in Lab | Do not store more than 10 gallons of hazardous waste in your laboratory. | Dartmouth |
| Container Rinsing | The first rinse of an empty container must be collected and disposed of as hazardous waste. | Dartmouth, Lehigh |
Step-by-Step Disposal Protocol
The following is a general experimental protocol for the proper disposal of Lturm-36 waste. Note: Your institution's specific hazardous waste management plan must be followed.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste containers (compatible with the waste type, e.g., separate containers for solid and liquid waste).
-
Hazardous waste labels.
-
Secondary containment bins.
Procedure:
-
Segregation of Waste:
-
Collect solid waste contaminated with Lturm-36 in a designated, leak-proof hazardous waste container.
-
Collect liquid waste containing Lturm-36 in a separate, compatible, and sealable hazardous waste container. Avoid mixing with incompatible chemicals.[4]
-
Place all contaminated sharps directly into a puncture-resistant sharps container labeled for hazardous chemical waste.
-
-
Container Management:
-
Labeling:
-
Storage:
-
Disposal of Empty Containers:
-
Thoroughly empty the original Lturm-36 container.
-
The first rinse of the container with a suitable solvent (e.g., the solvent used for the stock solution) must be collected and treated as hazardous liquid waste.[3][4]
-
After the initial hazardous rinse, triple-rinse the container with an appropriate solvent. This subsequent rinsate may also need to be collected as hazardous waste depending on institutional policies.
-
Once properly rinsed and air-dried, deface or remove the original label before disposing of the container as regular solid waste or glass waste, in accordance with institutional guidelines.[4][5]
-
-
Arranging for Pickup:
-
Once a waste container is full or has been in storage for the maximum allowable time (e.g., up to one year for partially filled containers in a satellite accumulation area), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[6]
-
Lturm-36 Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Lturm-36.
Caption: Workflow for the proper disposal of Lturm-36 waste.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Lturm 36
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling LTURM-36, a potent phosphoinositide 3-kinase delta (PI3Kδ) inhibitor.[1][2][3] Adherence to these procedures is critical to ensure personal safety and maintain experimental integrity.
Chemical Profile:
| Property | Value | Source |
| Chemical Name | 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one | [2] |
| CAS Number | 1879887-94-1 | [1] |
| Molecular Formula | C22H18N2O3 | |
| Molecular Weight | 358.39 g/mol | [2] |
| Primary Hazard | Potent inhibitor, potential for unknown toxicity. Handle as a hazardous compound. | |
| Physical State | Solid powder. | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk when handling LTURM-36. The following table summarizes the required PPE for various handling procedures.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or goggles. | Nitrile or neoprene gloves (double-gloving recommended). | Fully buttoned lab coat. | NIOSH-approved respirator (e.g., N95) in a ventilated enclosure. |
| Preparing Stock Solutions | Safety glasses with side shields or goggles. | Nitrile or neoprene gloves. | Fully buttoned lab coat. | Required: Chemical fume hood. |
| Cell Culture and In Vitro Assays | Safety glasses. | Nitrile gloves. | Lab coat. | Required: Biosafety cabinet. |
| Animal Handling (Dosing) | Safety glasses or face shield. | Nitrile gloves. | Lab coat or disposable gown. | If aerosolization is possible, use a ventilated cage changing station. |
| Waste Disposal | Safety glasses. | Nitrile gloves. | Lab coat. | As required by the specific disposal procedure. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
LTURM-36 is typically shipped at room temperature and is stable for a few days during transit.[1]
-
For long-term storage of the solid compound, store at -20°C for up to three years or at 4°C for up to two years.[1]
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1]
2. Preparation of Stock Solutions:
-
Engineering Control: All handling of the powdered form of LTURM-36 must be conducted in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Procedure:
-
Don appropriate PPE as outlined in the table above.
-
To prepare a stock solution, carefully weigh the desired amount of LTURM-36 powder.
-
LTURM-36 is soluble to 100 mM in DMSO.
-
Slowly add the solvent to the powder to avoid splashing.
-
Cap the vial and vortex until the solid is completely dissolved.
-
Label the stock solution clearly with the compound name, concentration, solvent, date, and user's initials.
-
3. Use in Experiments:
-
When diluting stock solutions for use in cell culture or other assays, perform the dilutions within a biosafety cabinet to maintain sterility and operator safety.
-
Always handle solutions containing LTURM-36 with care to avoid splashes and aerosol generation.
Disposal Plan
All waste materials contaminated with LTURM-36 must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Contaminated consumables (e.g., pipette tips, tubes, gloves, weighing paper) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous waste containing LTURM-36 should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.
-
Organic solvent waste (e.g., unused stock solutions in DMSO) must be collected in a separate, appropriately labeled hazardous waste container for organic waste.
-
-
Decontamination:
-
Work surfaces should be decontaminated after each use by wiping with a suitable cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down with soap and water.
-
Non-disposable glassware should be decontaminated by soaking in a suitable inactivating solution (e.g., 1N NaOH or a commercial decontamination solution) before washing.
-
-
Cell Culture Waste:
-
Media and cells treated with LTURM-36 should be treated as chemical waste.
-
Aspirate media into a flask containing a deactivating agent like bleach, if appropriate for your experimental setup, or collect for hazardous waste disposal.
-
Experimental Workflow Visualization
Caption: Workflow for the safe handling and disposal of LTURM-36.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
